molecular formula C10H9ClFNS2 B14140217 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 727704-95-2

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B14140217
CAS No.: 727704-95-2
M. Wt: 261.8 g/mol
InChI Key: FGKVMIITUJGSQI-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents, leading to the formation of different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The thiazole ring can also participate in various biochemical reactions, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole lies in its thiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

727704-95-2

Molecular Formula

C10H9ClFNS2

Molecular Weight

261.8 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C10H9ClFNS2/c11-8-2-1-3-9(12)7(8)6-15-10-13-4-5-14-10/h1-3H,4-6H2

InChI Key

FGKVMIITUJGSQI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC2=C(C=CC=C2Cl)F

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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